O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

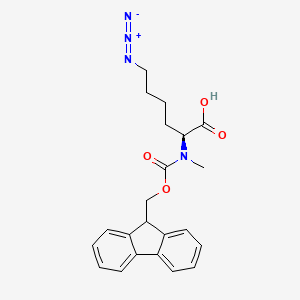

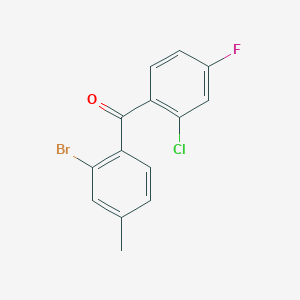

“O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate” is a chemical compound with the molecular formula C10H10F3NOS2 . It has a molecular weight of 281.32 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOC(=S)SCC1=C(N=CC=C1)C(F)(F)F .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound has a molecular weight of 281.32 .科学的研究の応用

Catalytic Synthesis

O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is involved in catalytic synthesis processes. For instance, it's used in phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Carbon–Tin Bond Activation

The compound is also significant in carbon–tin bond activation, as seen in reactions with organolanthanide complexes. This process yields various tin-functionalized conjugated enynes, showcasing its versatility in chemical syntheses (Wobser, Stephenson, Delferro, & Marks, 2013).

Heterocyclic Compound Formation

It plays a role in the formation of heterocyclic compounds. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide in the presence of this compound, forming various heterocyclic structures upon refluxing in pyridine (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Protecting Group for Carboxylic Acids

It has been used as a protecting group for carboxylic acids. This application is crucial in polymer chemistry, where it helps in modifying polymers’ properties and functionalities (Elladiou & Patrickios, 2012).

Generation and Capture of Fluorinated Radicals

A notable application includes the generation and capture of fluorinated radicals. This is important in the synthesis of various olefinic substrates, where the compound introduces unique functional groups to the substrates (Clemente-Tejeda & Zard, 2015).

Lanthanide(III) Podates Assembly

It aids in assembling lanthanide(III) podates, showing its utility in the development of novel podands and coordination polymers (Koeller, Bernardinelli, & Piguet, 2003).

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets, leading to changes in their function . The trifluoromethyl group and the pyridine ring could potentially play a role in these interactions .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Based on its structural similarity to other compounds, it might have potential effects on cellular function .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

特性

IUPAC Name |

O-ethyl [2-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-4-3-5-14-8(7)10(11,12)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCSAZCSNTWRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)